1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)-
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Overview
Description
1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- typically involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . The regioselectivity of the reaction can be influenced by electronic factors, as demonstrated by density functional theory (DFT) calculations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit CDKs.
1,2,4-Triazolo[4,3-a]quinoxalines: Explored for their antimicrobial and anticancer activities.
Uniqueness
1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its unique structure allows for diverse chemical modifications, making it a versatile compound for drug development and other scientific applications .
Properties
CAS No. |
514793-23-8 |
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Molecular Formula |
C7H9N5OS |
Molecular Weight |
211.25 g/mol |
IUPAC Name |
5-amino-3-ethylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H9N5OS/c1-2-14-7-11-10-6-9-5(13)3-4(8)12(6)7/h3H,2,8H2,1H3,(H,9,10,13) |
InChI Key |
QOIMOJJNWVRNOC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C2N1C(=CC(=O)N2)N |
Origin of Product |
United States |
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